4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic properties. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
As stated earlier, thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethylating agents such as ethyl iodide or ethyl bromide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonamides under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new drugs and biologically active agents.
Comparison with Similar Compounds
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are used in various therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable candidate for further study and development.
Properties
IUPAC Name |
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-3-11-4-6-13(7-5-11)19(16,17)14-8-12-9-18-10(2)15-12/h4-7,9,14H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRHEZLZKKWTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649775 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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